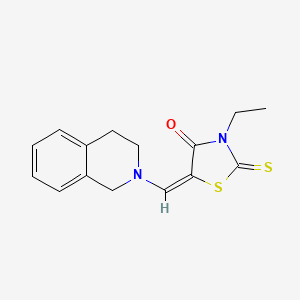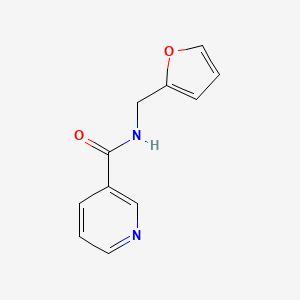![molecular formula C20H19N5O3S B11179979 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11179979.png)
2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a benzylsulfanyl group and a methoxyphenyl group, contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core, followed by the introduction of the benzylsulfanyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods help in optimizing the reaction conditions, reducing production costs, and ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolopyrimidine core can be reduced to form alcohols.
Substitution: The methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, the compound can interfere with signaling pathways, such as the ERK signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol: This compound shares a similar triazolopyrimidine core but differs in the functional groups attached.
N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide: Similar structure but lacks the benzylsulfanyl group.
Uniqueness
The presence of both the benzylsulfanyl and methoxyphenyl groups in 2-(benzylsulfanyl)-N-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide contributes to its unique chemical properties and biological activities. These functional groups enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N5O3S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(2-methoxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H19N5O3S/c1-28-16-10-6-5-9-14(16)21-18(27)15-11-17(26)22-19-23-20(24-25(15)19)29-12-13-7-3-2-4-8-13/h2-10,15H,11-12H2,1H3,(H,21,27)(H,22,23,24,26) |
InChI Key |
VGVPQOGCSGRSOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)NC3=NC(=NN23)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B11179896.png)

![1-methyl-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11179907.png)
![10-(4-fluorobenzoyl)-11-(4-methoxyphenyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11179926.png)
![Propyl 4-({[1-(1-methoxypropan-2-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11179931.png)

![6-(3-chlorophenyl)-9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11179940.png)
![(3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11179945.png)
![2-(2-furyl)-7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11179951.png)
![12-(4-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11179953.png)
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11179966.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2,3-dimethyl-1H-indol-1-yl)ethanone](/img/structure/B11179967.png)
![3-(4-Fluorophenyl)-2-(methoxymethyl)-7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11179969.png)

